3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole: is a synthetic organic compound characterized by the presence of two difluoromethoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being explored for their potential as drug candidates. The presence of the difluoromethoxy groups enhances the compound’s pharmacokinetic properties, making it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
3,5-bis(trifluoromethyl)phenyl-Substituted Pyrazole: This compound shares a similar pyrazole core but with trifluoromethyl groups instead of difluoromethoxy groups.
3,5-bis(trifluoromethyl)benzylamine: Another compound with trifluoromethyl groups attached to a benzylamine structure.
3,5-bis(trifluoromethyl)phenyl isocyanate: A compound with trifluoromethyl groups attached to an isocyanate functional group.
Uniqueness: The presence of difluoromethoxy groups in 3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole distinguishes it from other similar compounds. These groups enhance the compound’s chemical stability and biological activity, making it a valuable candidate for various applications. The unique electronic properties of the difluoromethoxy groups also contribute to the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-3-10(7-12)14-9-15(23-22-14)11-4-2-6-13(8-11)25-17(20)21/h1-9,16-17H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKZSSXVHLDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC(=NN2)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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